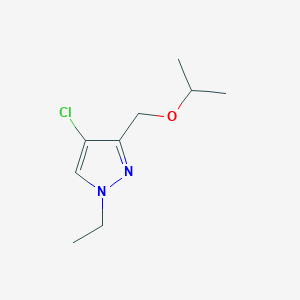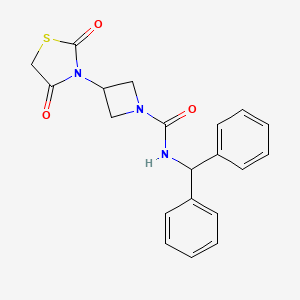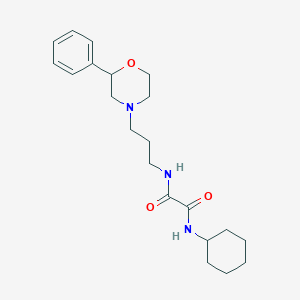![molecular formula C19H23N7O B2854073 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-04-0](/img/structure/B2854073.png)
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The core structure of the compound, which includes a [1,2,3]triazolo[4,5-d]pyrimidine moiety, is known for its antimicrobial properties . This suggests that our compound could be synthesized and tested against various microorganisms to explore its efficacy as an antimicrobial agent. The potential for creating new antibiotics or antiseptics is significant, especially in the face of rising antibiotic resistance.
Anticancer Research
Compounds with 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been associated with anticancer activities . The presence of a triazolopyrimidine scaffold in the compound indicates that it may be useful in the development of new anticancer drugs, particularly through the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.
Antidepressant and Anticonvulsant Potential
The structural similarity to known pharmacophores suggests that this compound could have applications in neurological research, particularly in the development of antidepressant and anticonvulsant medications . Further research could explore its interaction with neurotransmitter systems and its potential efficacy in treating neurological disorders.
Alzheimer’s Disease Treatment
Given the compound’s structural complexity, it may have the potential to act as an acetylcholinesterase inhibitor , which is a common strategy for the treatment of Alzheimer’s disease . Research could focus on its ability to improve cognitive function and slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine.
Cardiovascular Applications
The compound’s structure hints at the possibility of it being developed into a medication for cardiovascular diseases, such as hypertension or as a fibrinogen receptor antagonist with antithrombotic activity . This could lead to new treatments for blood clot prevention and management of heart conditions.
Antiviral and Antifungal Uses
Lastly, the compound could be investigated for its antiviral and antifungal properties. The triazolopyrimidine core has been associated with such activities, suggesting that the compound could contribute to the development of new treatments for viral and fungal infections .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazolo[4,5-d]pyrimidine core , which is known to interact with various biological targets.
Mode of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may interact with its targets through similar mechanisms These could involve binding to the active site of an enzyme or receptor, thereby modulating its activity
Biochemical Pathways
Triazolo[4,5-d]pyrimidine derivatives are known to exhibit a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-19(2,3)18(27)25-11-9-24(10-12-25)16-15-17(21-13-20-16)26(23-22-15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNICQMGFLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)


![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)


![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)
![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)

